[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate
Description
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and a benzoate group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-23-14-7-8-15-12(10-14)4-3-5-17(15)21-25-19(22)16-11-13(20)6-9-18(16)24-2/h6-11H,3-5H2,1-2H3/b21-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWNPRPNZAPRRL-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)Cl)OC)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=C(C=CC(=C3)Cl)OC)/CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the naphthalene derivative and the benzoate ester. The key steps include:
Formation of the Naphthalene Derivative: This involves the methoxylation of naphthalene to form 6-methoxy-3,4-dihydro-2H-naphthalen-1-one.
Amination: The naphthalene derivative is then reacted with an amine to form the corresponding imine.
Esterification: The final step involves the esterification of the imine with 5-chloro-2-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme inhibition.
Comparison with Similar Compounds
[(Z)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 5-chloro-2-methoxybenzoate can be compared with other similar compounds, such as:
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Methyl 4-aminobenzoate: An intermediate in the synthesis of various pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
